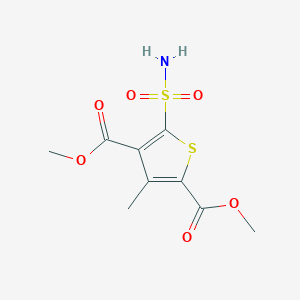

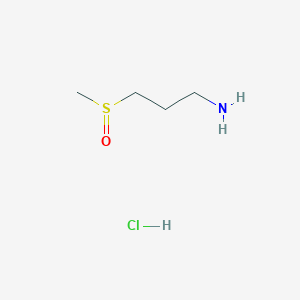

3-Methanesulfinylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methanesulfinylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 157825-88-2. It has a molecular weight of 173.66 and its IUPAC name is 3-(methylsulfonyl)-1-propanamine hydrochloride . It is a solid in physical form .

Synthesis Analysis

The synthesis of amines like 3-Methanesulfinylpropan-1-amine hydrochloride can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis

The molecular formula of 3-Methanesulfinylpropan-1-amine hydrochloride is C4H12ClNOS . The InChI key is VJABSSGXEWXCLY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Methanesulfinylpropan-1-amine hydrochloride is a solid . It has a molecular weight of 173.66 and a molecular formula of C4H12ClNOS .Applications De Recherche Scientifique

Chemical Synthesis and Modifications

Reductive Deamination of Aromatic Amines : The chemical process involving 3-Methanesulfinylpropan-1-amine hydrochloride facilitates the reductive deamination (hydrodeamination) of aromatic amines, which is a key step in various chemical syntheses. This process involves amination under alkaline conditions and has high compatibility with diverse functional groups (Wang & Guziec, 2001).

Synthesis of Modular Chiral β-Organochalcogeno Amines : This compound plays a role in the synthesis of chiral β-organochalcogeno amines, vital for pharmaceutical and material science research. It involves nucleophilic displacement and has been characterized using NMR and IR spectra (Revanna, Kumar, Hosamani, & Siddagangaiah, 2015).

Stereospecific Introduction of Amino Function : 3-Methanesulfinylpropan-1-amine hydrochloride is crucial in the stereospecific introduction of the amino function onto various molecular frameworks, which is significant in the development of asymmetric synthesis methods (Uenishi et al., 2004).

Radiochemistry and Pharmaceutical Applications

Radiosynthesis of Fluoropropyl Amines : This compound is used in radiosynthesis, particularly in incorporating radioactive fluorides. It's crucial in the preparation of radiopharmaceuticals, contributing significantly to medical diagnostics and research (Kiesewetter & Eckelman, 2004).

Development of Antiarrhythmic Agents : In the pharmaceutical field, it aids in the development of selective class III antiarrhythmic agents. These compounds prolong cardiac action potential without altering the depolarization rate, showing potential in cardiac disease treatment (Cross et al., 1990).

Nanoparticle and Aerosol Research

- Nanoparticle Characterization : 3-Methanesulfinylpropan-1-amine hydrochloride contributes to the effective density measurements of nanoparticles. This is important in aerosol science and technology, helping understand aerosol formation and behavior (Perraud, Smith, & Olfert, 2023).

Safety and Hazards

The safety information available indicates that 3-Methanesulfinylpropan-1-amine hydrochloride may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-methylsulfinylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS.ClH/c1-7(6)4-2-3-5;/h2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESLKOBZABSLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/no-structure.png)

![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)

![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)